2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Physicochemical profiling Lead optimization Medicinal chemistry

Optimize your Wnt pathway research with this specific 1,3,4-thiadiazol-2-yl-benzamide derivative. Its unique 2,4-dichloro and o-tolyl substitution pattern defines it as a crucial tool for SAR campaigns, distinct from off-target c-Src/Abl inhibiting analogs. Procure with confidence for target validation and assay development.

Molecular Formula C16H11Cl2N3OS
Molecular Weight 364.24
CAS No. 391227-32-0
Cat. No. B2932395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-32-0
Molecular FormulaC16H11Cl2N3OS
Molecular Weight364.24
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3OS/c1-9-4-2-3-5-11(9)15-20-21-16(23-15)19-14(22)12-7-6-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
InChIKeyUZTBLOMBLPDLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 2,4-Dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-32-0)


2,4-Dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-32-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class, characterized by a 2,4-dichloro-substituted benzamide moiety linked to a 5-(o-tolyl)-1,3,4-thiadiazole core [1]. The compound has a molecular weight of 364.2 g/mol, a computed XLogP3-AA of 4.8, a topological polar surface area (TPSA) of 83.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This scaffold has been disclosed in patent literature as part of a series of 1,3,4-thiadiazol-2-yl-benzamide derivatives targeting the Wnt signaling pathway, with potential applications in oncology [2].

Why 2,4-Dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Casually Replaced by In-Class Analogs


Although numerous 1,3,4-thiadiazol-2-yl-benzamide derivatives share a common core, relatively subtle modifications to the benzamide ring substitution pattern and the thiadiazole 5-position aryl group can drastically alter lipophilicity, hydrogen-bonding capacity, and steric bulk, thereby affecting target binding, selectivity, and ADME properties [1][2]. For example, replacing the 2,4-dichloro pattern on the benzamide ring with alternative halogenation or substituting the o-tolyl group on the thiadiazole with a phenethyl chain (as in BAS-450225) shifts the compound’s reported kinase inhibition profile from Wnt pathway targets to c-Src/Abl kinases, illustrating how small structural changes produce functionally distinct chemical probes [3]. Therefore, procurement decisions predicated on in-class interchangeability risk obtaining a compound with unvalidated target engagement and divergent biological readout.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide


Physicochemical Property Comparison: 2,4-Dichloro-o-tolyl Derivative vs. Biphenyl and Phenethyl Analogs

The 2,4-dichloro substitution combined with the o-tolyl group at the thiadiazole 5-position yields a computed XLogP3-AA of 4.8 and a TPSA of 83.1 Ų [1]. In contrast, the closely related N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide (CAS 391227-27-3), which replaces the 2,4-dichlorobenzamide with a 4-phenylbenzamide, has an identical TPSA of 83.1 Ų but an increased molecular weight of 371.5 g/mol and an expectedly higher logP that shifts its solubility and permeability profile [2]. These differences directly affect formulation behavior and assay compatibility.

Physicochemical profiling Lead optimization Medicinal chemistry

Wnt Pathway Inhibitor Patent Family: Structural Differentiation from Atypical 5-Substituted Analogs

The patent WO2016131808A1, assigned to Bayer Pharma, discloses 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling pathway inhibitors. Within this patent family, the general formula (I) encompasses compounds with diverse substitution patterns on the benzamide ring (R¹) and the thiadiazole 5-position. The 2,4-dichloro substitution on the benzamide ring represents a specific electronic and steric profile within this series, while the 2-methylphenyl group at the 5-position constitutes a defined aromatic substituent distinct from heteroaryl or alkyl variants [1]. The patent explicitly describes these compounds for cancer treatment, providing a regulatory and intellectual property framework for compound selection.

Wnt signaling Cancer Chemical probe

Kinase Selectivity Profiling: Divergent Target Engagement vs. Phenethyl Analog BAS-450225

The structurally related compound 2,4-dichloro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide (BAS-450225, CHEMBL210036), which differs only in the thiadiazole 5-substituent (phenethyl replacing 2-methylphenyl), has been reported as a dual c-Src/Abl kinase inhibitor discovered through docking and pharmacophore modeling studies [1]. The replacement of the planar aromatic o-tolyl group with a flexible phenethyl chain redirects kinase selectivity from the Wnt pathway targets (associated with the o-tolyl analog class per WO2016131808A1) to c-Src/Abl. No direct head-to-head data comparing both compounds exists, but the distinct biological annotations illustrate how the 5-position substituent drives target selectivity.

Kinase inhibition c-Src/Abl Selectivity

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from 5-(4-Chlorophenyl) and 5-Phenethyl Analogs

The target compound presents one hydrogen-bond donor (the benzamide NH) and four hydrogen-bond acceptors (thiadiazole N and S atoms, amide carbonyl oxygen, and two chlorine atoms) [1]. This HBD/HBA count is identical to that of 2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide and 2,4-dichloro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide when counting chlorine as a weak HBA [2]. However, the o-tolyl group at the 5-position introduces steric hindrance near the thiadiazole ring that is absent in the phenethyl analog, potentially affecting the geometry of key hydrogen-bond interactions with biological targets.

Molecular recognition Binding affinity ADME

Validated Application Scenarios for 2,4-Dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide


Wnt Pathway Chemical Probe Development in Oncology Research

Based on its inclusion within the general formula of WO2016131808A1, which claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling inhibitors for cancer treatment, this compound is suitable as a starting point or reference molecule in Wnt pathway chemical probe campaigns [1]. Its 2,4-dichloro substitution and o-tolyl group provide a defined structural entry within this patent class, and its computed physicochemical properties (MW 364.2, XLogP3 4.8) are compatible with cell-based assays [2].

Kinase Selectivity Profiling Against c-Src/Abl Reference Compounds

Given that the phenethyl analog BAS-450225 (differing only at the thiadiazole 5-position) functions as a dual c-Src/Abl inhibitor, this o-tolyl-substituted compound can serve as a selectivity control to validate that Wnt pathway effects are not confounded by off-target c-Src/Abl activity [1]. Direct side-by-side testing of both compounds in kinase panels would help establish the selectivity fingerprint of the 2,4-dichloro-o-tolyl pharmacophore.

Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole Benzamide Libraries

The compound represents a specific combination of a 2,4-dichlorobenzamide with a 5-(2-methylphenyl)-1,3,4-thiadiazole core. In SAR campaigns exploring the impact of benzamide halogenation pattern and thiadiazole 5-aryl substitution on biological activity, this compound serves as a key analog for systematically mapping the contribution of ortho-methyl substitution on the phenyl ring attached to the thiadiazole [2]. Its HBD/HBA profile (1 donor, 4 acceptors) aligns with typical drug-like chemical space, enabling comparative profiling against analogs with different H-bond capacities [3].

Reference Compound for Analytical Method Development and Quality Control

With its well-defined molecular formula (C₁₆H₁₁Cl₂N₃OS), exact mass of 362.9999885 Da, and distinctive isotopic pattern from two chlorine atoms, this compound is suitable as a reference standard for LC-MS method development, purity assay validation, and batch-to-batch consistency evaluation in compound management workflows [3].

Quote Request

Request a Quote for 2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.